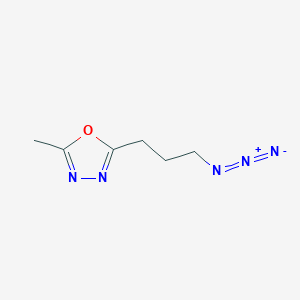
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one is a complex organic compound that features a pyrazolidinone core with various substituents, including a tert-butylbenzoyl group and a phenyl group
Preparation Methods
The synthesis of 2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with hydrazine derivatives to form the pyrazolidinone core. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require catalysts or specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also participate in signaling pathways by modulating the activity of receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds, including pyrazolidinones.
4-tert-Butylbenzoyl amoxicillin: A derivative with antibacterial properties.
Tertiary butyl esters: Commonly used in organic synthesis for their stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)17-13-11-16(12-14-17)19(25)24-20(26)22(4,5)15-23(24)18-9-7-6-8-10-18/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXWIYSIHEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate](/img/structure/B3009255.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)


